2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of microwave irradiation or conventional heating methods . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase and secreted aspartic protease from Candida albicans by binding to their active sites . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target proteins is crucial for its biological activity.
Comparison with Similar Compounds
2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have similar structures but differ in the position and type of substituents on the pyrazolo[1,5-a]pyrimidine core.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds also have similar structures but differ in the position of the aryl groups.
Properties
CAS No. |
64861-26-3 |
---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.321 |
IUPAC Name |
2,6-diphenyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C18H13N3O2/c22-17-16(13-9-5-2-6-10-13)18(23)21-15(19-17)11-14(20-21)12-7-3-1-4-8-12/h1-11,16H,(H,19,22) |
InChI Key |
SJRJHZGSBXGCGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC(=NN3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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